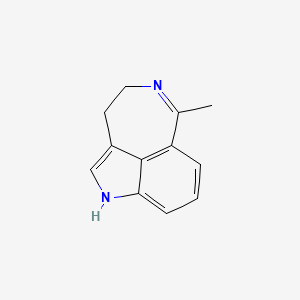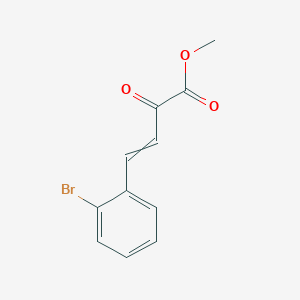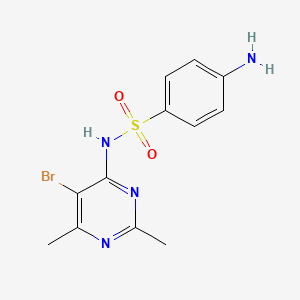![molecular formula C13H9ClO4 B14163307 4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 43111-03-1](/img/structure/B14163307.png)
4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring
Vorbereitungsmethoden
The synthesis of 4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps. One common method includes the Friedel-Crafts acylation of substituted phenols with acetic anhydride in the presence of a Lewis acid to form substituted acetophenones. These intermediates are then subjected to aldol condensation with substituted ketones in the presence of a base, followed by methoxylation, reduction, and esterification . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium hydroxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.
Condensation Reactions: The compound can undergo aldol condensation reactions in the presence of bases like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiproliferative activity against cancer cell lines.
Biological Research: The compound is explored for its antimicrobial properties, including activity against various bacterial and fungal strains.
Materials Science: It is used in the synthesis of advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with cellular targets. In cancer cells, it may inhibit cell proliferation by inducing apoptosis through specific signaling pathways . The exact molecular targets and pathways can vary, but they often involve the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell survival.
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one can be compared with other benzopyran derivatives, such as:
Benzoxazoles: These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties.
Chromones: Naturally occurring phenolic compounds with antioxidant, antimicrobial, and anticancer activities.
Coumarins: Known for their anticoagulant, anti-inflammatory, and antiviral activities.
Each of these compounds has unique structural features and biological activities, making them valuable in different research and industrial applications.
Eigenschaften
CAS-Nummer |
43111-03-1 |
|---|---|
Molekularformel |
C13H9ClO4 |
Molekulargewicht |
264.66 g/mol |
IUPAC-Name |
4-(chloromethyl)-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C13H9ClO4/c1-16-13-11-8(4-5-17-11)9(6-14)7-2-3-10(15)18-12(7)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
NROGXMCPDLBWJB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C3=C1OC=C3)CCl)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)


![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)


![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)

![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)


![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
